アニサルダジン

概要

説明

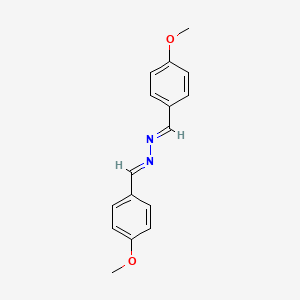

Anisaldazine, also known as 4,4’-dimethoxybenzylideneazine, is an organic compound with the molecular formula C16H16N2O2. It is a derivative of anisaldehyde and is characterized by the presence of two methoxy groups attached to the benzene rings. This compound is known for its applications in various fields, including chemistry and material science.

科学的研究の応用

Anisaldazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Material Science: Employed in the development of liquid crystals and other advanced materials.

Biology and Medicine: Investigated for its potential biological activities and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes and pigments.

準備方法

Synthetic Routes and Reaction Conditions: Anisaldazine can be synthesized through the condensation reaction of p-anisaldehyde with hydrazine. The reaction typically involves mixing equimolar amounts of p-anisaldehyde and hydrazine in an ethanol solution, followed by refluxing the mixture for several hours. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of anisaldazine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions: Anisaldazine undergoes various chemical reactions, including:

Oxidation: Anisaldazine can be oxidized to form corresponding azine oxides.

Reduction: Reduction of anisaldazine can yield hydrazine derivatives.

Substitution: The methoxy groups in anisaldazine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

Oxidation: Azine oxides.

Reduction: Hydrazine derivatives.

Substitution: Substituted anisaldazine derivatives.

作用機序

The mechanism of action of anisaldazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

類似化合物との比較

p-Anisaldehyde: A precursor in the synthesis of anisaldazine.

Benzaldehyde derivatives: Compounds with similar structural features but different functional groups.

Uniqueness: Anisaldazine is unique due to its dual methoxy groups, which impart specific chemical properties and reactivity. This makes it distinct from other benzaldehyde derivatives and useful in specialized applications.

特性

CAS番号 |

2299-73-2 |

|---|---|

分子式 |

C16H16N2O2 |

分子量 |

268.31 g/mol |

IUPAC名 |

(Z)-1-(4-methoxyphenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]methanimine |

InChI |

InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)11-17-18-12-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3/b17-11-,18-12- |

InChIキー |

SVAKQZXLNBBOTG-WHYMJUELSA-N |

SMILES |

COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OC |

異性体SMILES |

COC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)OC |

正規SMILES |

COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OC |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of anisaldazine?

A1: Anisaldazine, also known as 4,4'-dimethoxybenzalazine, has the molecular formula C16H16N2O2. Its structure consists of two anisole groups (methoxybenzene) connected by an azine linkage (-CH=N-N=CH-).

Q2: What are the key spectroscopic characteristics of anisaldazine?

A2: While the provided abstracts don't delve into specific spectroscopic details, they do mention the study of anisaldazine using techniques like nuclear quadrupole resonance (NQR) [], dielectric constant measurements [, ], refractive index measurements [], and proton spin-lattice relaxation studies []. These methods provide insights into molecular structure, electronic properties, and molecular dynamics.

Q3: What is the significance of the nematic phase exhibited by anisaldazine?

A3: Anisaldazine, like many liquid crystals, exhibits a nematic phase, a state of matter characterized by long-range orientational order but a lack of long-range positional order. This means the molecules tend to align along a common direction, influencing optical and flow properties [, ].

Q4: How does temperature affect the orientational order of anisaldazine in its nematic phase?

A4: Research indicates that the orientational order parameter of anisaldazine decreases as the temperature approaches the nematic-isotropic liquid (NI) transition [, , ]. This transition, where the nematic order is lost, is described as a weak first-order transition based on critical exponent analysis [].

Q5: How does the presence of an electric field affect the dielectric properties of anisaldazine?

A5: Studies on anisaldazine's dielectric properties reveal that an external electric field induces molecular ordering, aligning the long axes of the molecules parallel to the field []. This alignment influences the dielectric constant and loss of the material.

Q6: What is the nature of the molecular ordering within the ringed spherulites formed by anisaldazine and cholesterol mixtures?

A6: Research on ringed spherulites, formed in mixtures of cholesterol and anisaldazine, suggests the presence of distinct molecular ordering within these structures []. Optical diffraction patterns and birefringence measurements provide insights into this ordering, indicating a complex interplay between cholesterol and anisaldazine molecules.

Q7: How does the concentration of anisaldazine affect the ring spacing within these spherulites?

A7: The ring spacing in anisaldazine-cholesterol spherulites is found to be concentration-dependent []. As the concentration of anisaldazine changes, the arrangement of molecules within the spherulite is affected, leading to variations in ring spacing.

Q8: What insights do surface tension measurements provide about the behavior of anisaldazine near phase transitions?

A8: Surface tension measurements of anisaldazine, often conducted using the pendant drop method [], reveal anomalous behavior near the nematic-isotropic transition. The surface tension initially decreases with increasing temperature but then exhibits a change in slope near the transition point, suggesting a complex interplay of intermolecular forces at the surface.

Q9: How does the diffusion behavior of anisaldazine compare to other liquid crystals?

A9: Self-diffusion studies, utilizing techniques like quasi-elastic neutron scattering and proton spin echo, provide insights into the mobility of molecules within liquid crystal phases. While the provided abstracts don't offer specific comparisons for anisaldazine, they highlight the importance of such studies in understanding molecular dynamics in these systems [].

Q10: Are there any notable differences in the activation energy for the friction coefficient between anisaldazine and other nematic compounds?

A10: Research on the temperature dependence of the friction coefficient in nematic liquid crystals suggests that while many compounds exhibit a common activation energy, anisaldazine, along with a few others, deviates from this trend, displaying a lower activation energy []. This difference may be attributed to variations in molecular structure and intermolecular interactions.

Q11: What is the significance of the short-range order observed in anisaldazine and related compounds?

A11: Studies on the molecular arrangement of anisaldazine and similar compounds suggest the presence of a "nematic secondary structure" []. This structure implies a short-range order where molecules organize into strands rather than existing as individual units, potentially influencing the macroscopic properties of the material.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。